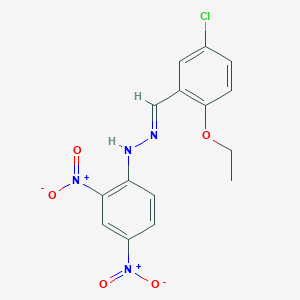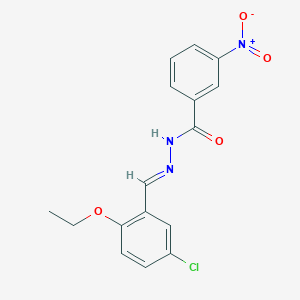![molecular formula C32H32N4O3S B298237 2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide](/img/structure/B298237.png)
2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide involves its ability to inhibit the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It also inhibits the activity of certain signaling pathways involved in cell growth and division, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
Studies have shown that 2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide in lab experiments is its potential to inhibit the activity of specific enzymes and proteins, which can be useful in studying their roles in various biological processes. However, one limitation is that the compound may have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide. One direction is to investigate its potential use in treating other diseases, such as neurodegenerative disorders and cardiovascular disease. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, further research could be done to optimize the synthesis method and improve the yield and purity of the compound.
Synthesis Methods
The synthesis method of 2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide involves the reaction of 2-(1H-indol-1-yl)acetohydrazide, 2-furaldehyde, and cycloheptanone in the presence of thiosemicarbazide and acetic acid. The resulting product is then purified through recrystallization.
Scientific Research Applications
2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in treating diabetes, Alzheimer's disease, and other neurological disorders.
properties
Product Name |
2-(3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide |
|---|---|
Molecular Formula |
C32H32N4O3S |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
2-[3-[(Z)-(3-cycloheptyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]indol-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C32H32N4O3S/c37-30(33-20-26-15-10-18-39-26)22-35-21-23(27-16-8-9-17-28(27)35)19-29-31(38)36(25-13-6-1-2-7-14-25)32(40-29)34-24-11-4-3-5-12-24/h3-5,8-12,15-19,21,25H,1-2,6-7,13-14,20,22H2,(H,33,37)/b29-19-,34-32? |
InChI Key |
CMFKIRAQJSJADC-KEUDPWFOSA-N |
Isomeric SMILES |
C1CCCC(CC1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5)/SC2=NC6=CC=CC=C6 |
SMILES |
C1CCCC(CC1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5)SC2=NC6=CC=CC=C6 |
Canonical SMILES |
C1CCCC(CC1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5)SC2=NC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B298155.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B298161.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B298162.png)
![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)
![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)
![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)
![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)

![4-bromo-N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298170.png)
![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea](/img/structure/B298175.png)
